1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID
Description
1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a pyrazine moiety and a carboxylic acid group. Its structural uniqueness lies in the pyrazine ring, which may influence hydrogen bonding, π-π stacking, and metal coordination properties compared to simpler pyrrolidine derivatives.
Properties
IUPAC Name |
1-pyrazin-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-2-1-5-12(7)8-6-10-3-4-11-8/h3-4,6-7H,1-2,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKQAXJPKITSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103848-03-8 | |
| Record name | 1-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID typically involves the following steps:
Cross-Coupling Reaction: The initial step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: Finally, the propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired product.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes coupling with amines to form amides, a reaction facilitated by coupling agents like T3P (propylphosphonic anhydride) or EDCI/HOBt .
Example Reaction:
Conditions:
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Reagents: T3P (50% in EtOAc), diisopropylethylamine (DIPEA), DMF solvent.
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Temperature: Room temperature.
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Yield: ~60–80% (analogous to pyrazine-2-carboxylic acid derivatives ).
This reaction is critical for generating prodrugs or bioactive derivatives, as demonstrated in antimycobacterial pyrazine-carboxamide syntheses .
Esterification
The carboxylic acid is esterified with alcohols under acidic or coupling conditions.
Example Reaction:
Conditions:
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Catalyst: Concentrated HSO.
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Solvent: Methanol.
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Yield: ~70–90% (based on pyrazine-2-carboxylate esterification ).
Ester derivatives enhance lipophilicity, improving membrane permeability for biological applications .
Decarboxylation
Controlled thermal or acidic decarboxylation removes CO, generating 1-(pyrazin-2-yl)pyrrolidine.
Example Reaction:
Conditions:
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Catalyst: Copper powder in quinoline.
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Temperature: 150–200°C.
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Yield: ~50–60% (inferred from decarboxylation of similar heterocycles ).
Nucleophilic Aromatic Substitution
Electron-deficient pyrazine rings undergo substitution at the 3- or 5-position.
Example Reaction:
Conditions:
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Nucleophile: Sodium methanethiolate (NaSMe).
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Solvent: DMF.
Cycloaddition and Ring-Opening
The pyrrolidine ring participates in cycloadditions or ring-opening under acidic conditions.
Example Reaction (Diels-Alder):
Conditions:
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Dienophile: Maleic anhydride or tetrazines.
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Temperature: Reflux in toluene.
Metal-Catalyzed Cross-Couplings
The pyrazine ring supports Suzuki-Miyaura or Buchwald-Hartwig couplings.
Example Reaction (Suzuki):
Conditions:
Mechanistic Insights
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Amide Coupling: T3P activates the carboxylic acid as a mixed anhydride intermediate, enabling nucleophilic attack by amines .
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Decarboxylation: Copper stabilizes the transition state via coordination to the carboxylate .
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Pyrazine Reactivity: Electron-withdrawing effects of the adjacent nitrogen atoms direct electrophilic/nucleophilic substitutions to specific positions .
Scientific Research Applications
Chemical Properties and Structure
1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a pyrazine moiety and a carboxylic acid group. The presence of these functional groups contributes to its biological activity, particularly in interactions with various molecular targets.
Scientific Research Applications
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Antimycobacterial Activity :
- The compound has been studied for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research indicates that modifications to the pyrazine structure can enhance the potency of derivatives against resistant strains of tuberculosis .
- A study demonstrated that pyrazinoic acid, a related compound, induces targeted protein degradation of PanD, an enzyme crucial for coenzyme A biosynthesis in M. tuberculosis. This mechanism suggests that similar derivatives may exert comparable effects .
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Cancer Research :
- Compounds with similar structures have shown promise in inhibiting checkpoint kinase 1 (CHK1), which is implicated in cancer cell proliferation. Inhibiting CHK1 can enhance the efficacy of other chemotherapeutic agents . The potential for this compound to act as a CHK1 inhibitor warrants further investigation.
- Enzyme Inhibition Studies :
-
Synthesis of Bioactive Compounds :
- As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules with desired biological activities. This application is particularly relevant in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula : C₉H₁₂ClN₃O₂; Molecular Weight : 229.67 .
- Key Differences : Replaces pyrazine with pyrimidine, introducing an additional nitrogen atom in the aromatic ring. The hydrochloride salt enhances water solubility compared to the free acid form.
- Implications : Pyrimidine’s electronic profile (more electron-rich than pyrazine) may alter binding interactions in biological systems, such as enzyme inhibition or receptor targeting .
1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-pyrrolidine-2-carboxylic Acid
- Molecular Formula : C₁₇H₁₇N₃O₂S; Molecular Weight : 327.4 (calculated) .
- Key Differences : Incorporates a thiophene and imidazopyridine system, increasing molecular complexity and hydrophobicity.
- Implications : The extended aromatic system may enhance π-stacking interactions, while the thiophene group could improve membrane permeability in drug design .
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic Acid
1-[(Cyclohexylamino)carbonyl]pyrrolidine-2-carboxylic Acid
- Molecular Formula : C₁₂H₂₀N₂O₃; Molecular Weight : 240.3 .
- Key Differences : Substitutes pyrazine with a cyclohexylcarbamoyl group, significantly increasing hydrophobicity.
- Implications : Reduced aqueous solubility (predicted) compared to the parent compound, which may limit bioavailability but improve lipid bilayer penetration .
Physicochemical Properties
Solubility Trends
- Pyrrolidine-2-carboxylic Acid : Listed in the Handbook of Aqueous Solubility Data with moderate solubility (exact value unspecified) .
- 1-(Pyrazin-2-yl) Derivative : Expected to have lower solubility than pyrrolidine-2-carboxylic acid due to the hydrophobic pyrazine group.
- Hydrochloride Salts (e.g., Pyrimidin-2-yl analog) : Enhanced solubility in polar solvents due to ionic character .
- Cyclohexyl Derivatives : Likely poor aqueous solubility, as seen in analogous hydrophobic compounds .
Biological Activity
1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a pyrazine moiety and a carboxylic acid group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance, modifications in the pyrazine ring can enhance the efficacy against resistant strains of Mtb due to their ability to inhibit specific metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives of pyrazine can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain analogs have demonstrated effectiveness in inhibiting the growth of breast cancer cells by targeting specific oncogenic pathways .
Enzyme Inhibition
This compound is being investigated for its role as an enzyme inhibitor. It has been noted that compounds with similar structures can inhibit metalloproteases, which are implicated in various disease states such as cancer metastasis and cardiovascular diseases. The mechanism often involves the interaction of the carboxylic acid group with the active site of the enzyme, thereby blocking substrate access .
Study on Antimycobacterial Activity
A study published in 2022 explored the structure-activity relationship (SAR) of pyrazinoic acid analogs, including this compound. The research demonstrated that modifications to the nitrogen atom within the ring significantly impacted anti-TB activity. The most potent compounds were those that maintained a nitrogen atom in their structure, which is essential for binding to target enzymes involved in Mtb metabolism .
Clinical Implications
In another study focusing on immunological detection methods, researchers examined how derivatives of pyrazine could serve as biomarkers for tuberculosis treatment efficacy. The findings suggested that monitoring levels of pyrazine metabolites could provide insights into patient responses to therapy involving compounds like this compound .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 1-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves coupling reactions between pyrazine and pyrrolidine precursors. A two-step approach is typical:
Amide Bond Formation : React pyrazine-2-carboxylic acid with pyrrolidine-2-carboxylic acid derivatives (e.g., esters or activated intermediates) using coupling agents like EDCI/HOBt .
Chiral Resolution : If stereochemistry is critical, employ chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to isolate the desired enantiomer .
- Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yields. For scale-up, use flow chemistry to enhance reproducibility .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify the pyrrolidine ring and pyrazine moiety. Compare chemical shifts with databases like NIST Chemistry WebBook .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm). A single peak with >95% area indicates high purity.
- Chiral Purity : For enantiomeric excess, use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C in airtight containers under inert gas (N or Ar) to prevent oxidation or hydrolysis. Lyophilized powders are stable for years if kept moisture-free .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products like pyrazine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Target Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., metalloproteases or kinases). The pyrrolidine-pyrazine scaffold may chelate metal ions in active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions between the compound and target proteins .
Q. What strategies resolve discrepancies in reported bioactivity data for pyrrolidine-pyrazine hybrids?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). For cytotoxicity conflicts, check for off-target effects via kinome profiling .
- Batch Analysis : Compare compound batches using LC-MS to rule out impurities (e.g., residual solvents or diastereomers) as confounding factors .
Q. How can enantiomeric impurities in this compound be quantified and mitigated?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralcel OD-H column with hexane:isopropanol (90:10) to separate enantiomers. Calculate enantiomeric excess (ee) via peak integration .
- Synthetic Control : Optimize asymmetric catalysis conditions (e.g., Ru-BINAP catalysts) to reduce racemization during coupling steps .
Q. What are the design principles for derivatizing this compound to enhance solubility or bioavailability?
- Methodological Answer :
- Prodrug Strategies : Introduce ester or amide prodrug moieties at the carboxylic acid group to improve membrane permeability. Test hydrolysis rates in simulated gastric fluid .
- Salt Formation : Screen counterions (e.g., sodium, lysine) to enhance aqueous solubility. Use pH-solubility profiling to identify optimal formulations .
Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Replication : Repeat stability studies in pH 1–3 buffers (simulated gastric fluid) using standardized protocols. Track degradation via LC-MS to identify breakdown products (e.g., decarboxylated pyrazine) .
- Mechanistic Studies : Use -NMR to monitor protonation states of the pyrrolidine nitrogen, which may influence acid susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
